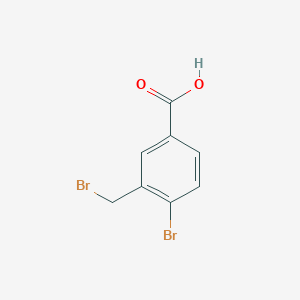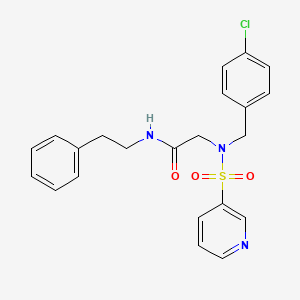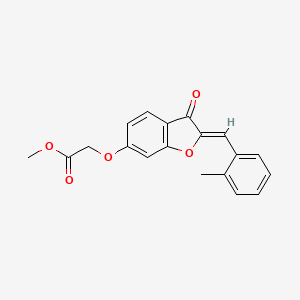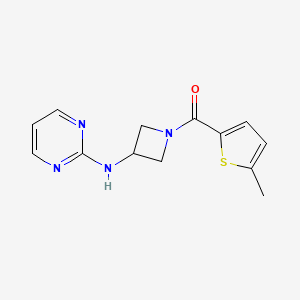
N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as MP-10, is a novel compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Discovery of Selective Met Kinase Inhibitors
Research by Schroeder et al. (2009) revealed the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds showed improved enzyme potency and aqueous solubility and demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to their advancement into phase I clinical trials (Schroeder et al., 2009).
PET Tracers for Serotonin Receptors
García et al. (2014) developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635. These compounds, particularly the cyclohexanecarboxamide derivative, displayed high brain uptake and slow brain clearance, making them promising PET radioligands for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
18F-Mefway PET Imaging of Serotonin 1A Receptors
Choi et al. (2015) conducted a study to evaluate 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) for the quantification of 5-HT1A receptors in human subjects. They found that 18F-Mefway showed lower distribution volume ratio (DVR) values and a greater overestimation bias of area under the curve (AUC) ratio values compared to 18F-FCWAY, yet its resistance to in vivo defluorination made it a good candidate for PET radioligand for 5-HT1A receptor imaging (Choi et al., 2015).
Synthesis And Evaluation Of Antiinflammatory Ibuprofen Analogs
Rajasekaran et al. (1999) synthesized N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and condensed it with various active hydrogen-containing compounds including piperazine. Some of these compounds exhibited potent antiinflammatory activity, highlighting the potential therapeutic applications of these synthesized compounds (Rajasekaran et al., 1999).
Synthesis, Estrogen Receptor Binding Affinity and Molecular Docking
Parveen et al. (2017) synthesized compounds including substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles. These compounds were evaluated for cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Some compounds exhibited better anti-proliferative activities than curcumin, a well-known drug, indicating their potential use in cancer therapy (Parveen et al., 2017).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-16-24-20(15-21(25-16)30-17-7-3-2-4-8-17)27-11-13-28(14-12-27)22(29)26-19-10-6-5-9-18(19)23/h2-10,15H,11-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFLTOZOBSOBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)
![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2843630.png)


![3-oxo-N-(pyridin-3-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2843633.png)




![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2843644.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2843646.png)

